N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound is derived from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a compound that exhibits interesting pharmacological properties. The molecular formula for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide is C12H13NO2, with a molecular weight of 203.24 g/mol.
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide falls under the classification of organic compounds and is particularly noted for its role in medicinal chemistry and organic synthesis. It is categorized as an amide due to the presence of the amide functional group in its structure.
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an appropriate acylating agent to form the amide bond.
Technical Details:
The structure of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide can be represented using various chemical notation systems:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
InChI Key: [Insert InChI Key if available]
SMILES Representation: C1COC2=C(C=C(C=C2)N)OC1C(=O)N=C
This structure features a benzodioxepine core with an amide functional group attached to a propene chain.
The molecular geometry and electronic structure can be analyzed using computational chemistry methods to predict reactivity and interaction with biological targets.
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide can undergo various chemical reactions:
Technical Details:
The conditions for these reactions vary significantly based on the desired outcome and specific reagents used.
The mechanism of action for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide is primarily studied in the context of its pharmacological effects.
Data:
Research indicates that compounds related to benzodioxepines may interact with neurotransmitter systems or exhibit anti-inflammatory properties. Detailed studies are required to elucidate the specific pathways involved.
The physical properties of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide include:
Chemical properties include:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7